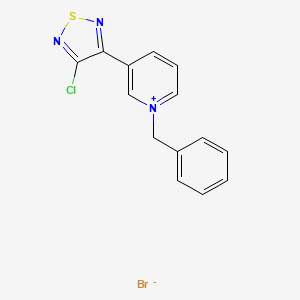

1-Benzyl-3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridin-1-ium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 1-Benzyl-3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridin-1-ium bromide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the 4-chloro-1,2,5-thiadiazole ring: This can be achieved through the reaction of appropriate thiourea derivatives with chlorinating agents under controlled conditions.

Attachment of the pyridine ring: The thiadiazole intermediate is then reacted with a pyridine derivative, often under basic conditions, to form the desired pyridinium structure.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Benzyl-3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridin-1-ium bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of thiols or amines.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like primary amines. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Benzyl-3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridin-1-ium bromide has found applications in various scientific research areas:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents, making it a subject of interest in medicinal chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .

Comparison with Similar Compounds

1-Benzyl-3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridin-1-ium bromide can be compared with other similar compounds, such as:

3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole: This compound shares the thiadiazole and pyridine rings but lacks the benzyl group, resulting in different chemical and biological properties.

5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid methyl ester: This compound features a triazole ring instead of the thiadiazole, leading to distinct reactivity and applications.

Biological Activity

1-Benzyl-3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridin-1-ium bromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and various applications in the field of drug discovery.

Chemical Structure and Properties

The compound features a pyridinium core substituted with a benzyl group and a 4-chloro-1,2,5-thiadiazole moiety. The molecular formula is C11H9ClN3S, with a molecular weight of approximately 252.72 g/mol. Its structure can be represented as follows:

Anticholinesterase Activity

Recent studies have highlighted the potential of benzyl pyridinium derivatives, including this compound, as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the pathophysiology of Alzheimer's disease. For instance, one study reported that certain derivatives exhibited IC50 values for AChE inhibition as low as 5.90 μM and for BuChE at 6.76 μM .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Thiadiazole derivatives are known for their broad-spectrum antibacterial effects. In vitro assays demonstrated that related thiadiazole compounds showed minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL against various bacterial strains . The presence of the thiadiazole ring enhances the compound's ability to interact with microbial targets.

Anticancer Potential

Research indicates that thiadiazole derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. By inhibiting these kinases, the compound may induce cell cycle arrest and apoptosis in cancer cells . Studies have shown promising results where modifications to the thiadiazole ring led to increased potency against cancer cell lines.

The biological activities of this compound can be attributed to its ability to bind to specific enzyme active sites:

- Cholinesterase Inhibition : The compound likely interacts with the active sites of AChE and BuChE, preventing acetylcholine breakdown and enhancing cholinergic signaling.

- Antibacterial Mechanism : The mechanism involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

- CDK Inhibition : By binding to CDKs, the compound may prevent phosphorylation processes critical for cell cycle progression.

Case Studies

Several case studies have illustrated the efficacy of this compound:

- Alzheimer's Disease Models : In animal models simulating Alzheimer's disease, administration of benzyl pyridinium derivatives resulted in improved cognitive functions alongside reduced cholinesterase activity .

- Antimicrobial Efficacy : A study evaluating various thiadiazole derivatives found that modifications led to enhanced antimicrobial activity against resistant strains of bacteria .

Data Summary

| Activity Type | Target/Pathway | IC50/Effectiveness |

|---|---|---|

| AChE Inhibition | Cholinergic Transmission | 5.90 µM |

| BuChE Inhibition | Cholinergic Transmission | 6.76 µM |

| Antibacterial Activity | Various Bacterial Strains | MIC: 1.95 - 15.62 µg/mL |

| CDK Inhibition | Cell Cycle Regulation | Potent against cancer cells |

Properties

CAS No. |

828254-49-5 |

|---|---|

Molecular Formula |

C14H11BrClN3S |

Molecular Weight |

368.7 g/mol |

IUPAC Name |

3-(1-benzylpyridin-1-ium-3-yl)-4-chloro-1,2,5-thiadiazole;bromide |

InChI |

InChI=1S/C14H11ClN3S.BrH/c15-14-13(16-19-17-14)12-7-4-8-18(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2;1H/q+1;/p-1 |

InChI Key |

XOTNCVMJESIWLP-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C3=NSN=C3Cl.[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.